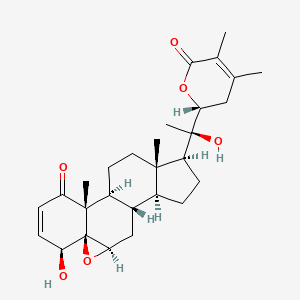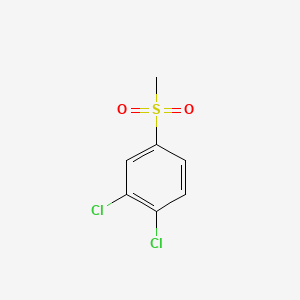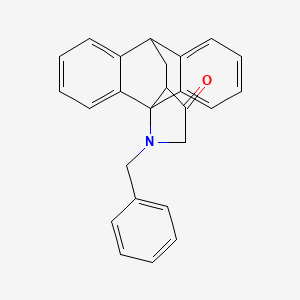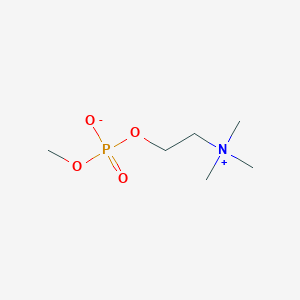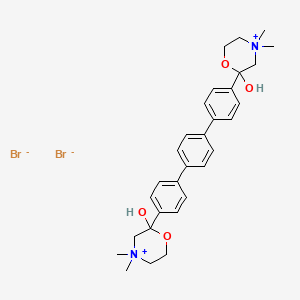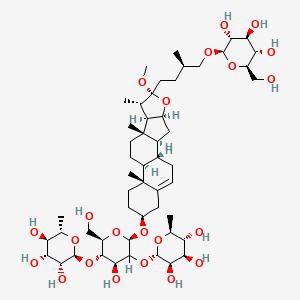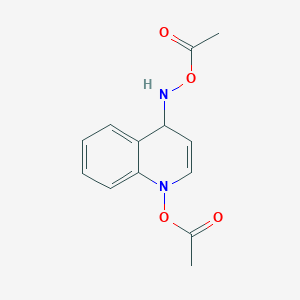
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide typically involves the reaction of 4-hydroxyquinoline derivatives with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-4,8-dione derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 4-aminoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles like amines or thiols replace the acetyl group, forming new derivatives.
科学的研究の応用
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, resulting in the death of cancer cells or the inhibition of microbial growth .
類似化合物との比較
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide can be compared with other quinoline derivatives, such as:
4-hydroxyquinoline: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.
2-hydroxyquinoline: Exhibits antifungal and antibacterial activities and is used in the development of agrochemicals.
4-aminoquinoline: Widely studied for its antimalarial properties and used in the treatment of malaria.
This compound stands out due to its unique acetyl group, which imparts distinct chemical reactivity and biological activity .
特性
CAS番号 |
38539-23-0 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
[(1-acetyloxy-4H-quinolin-4-yl)amino] acetate |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)18-14-12-7-8-15(19-10(2)17)13-6-4-3-5-11(12)13/h3-8,12,14H,1-2H3 |
InChIキー |
MKNWGUKXNRXMFC-UHFFFAOYSA-N |
SMILES |
CC(=O)ONC1C=CN(C2=CC=CC=C12)OC(=O)C |
正規SMILES |
CC(=O)ONC1C=CN(C2=CC=CC=C12)OC(=O)C |
同義語 |
O,O-diacetyl-4-hydroxyaminoquinoline 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)
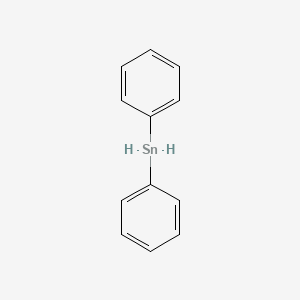
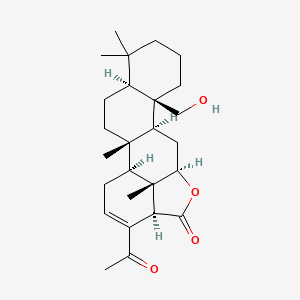
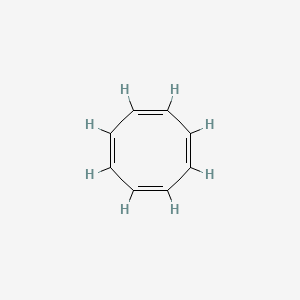
![3-[(2-chlorophenyl)methyl]-N-phenyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1213322.png)

